molecular formula C11H17NO4 B15231031 tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B15231031
M. Wt: 227.26 g/mol
InChI Key: DEYBQTDVOJXRCF-HTQZYQBOSA-N
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Description

tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[321]octane-2-carboxylate is a bicyclic compound with a unique structure that includes an oxo group, an oxa group, and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as the protection of functional groups, selective oxidation or reduction, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with oxo, oxa, and azabicyclo frameworks, such as:

Uniqueness

What sets tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate apart is its specific stereochemistry and the presence of both oxo and oxa groups within the bicyclic framework. This unique combination of features makes it a valuable compound for various research applications, offering distinct reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-8-9(13)7(12)6-15-8/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

DEYBQTDVOJXRCF-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2C(=O)[C@H]1CO2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(=O)C1CO2

Origin of Product

United States

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